molecular formula C7H5BrClN3 B065825 4-Azido-3-chlorobenzyl bromide CAS No. 193887-70-6

4-Azido-3-chlorobenzyl bromide

Cat. No.: B065825
CAS No.: 193887-70-6
M. Wt: 246.49 g/mol
InChI Key: KWLVILKXNKDWCB-UHFFFAOYSA-N
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Description

4-Azido-3-chlorobenzyl bromide: is an organic compound with the molecular formula C₇H₅BrClN₃ and a molecular weight of 246.49 g/mol It is a heterocyclic organic compound that features an azido group (-N₃) and a bromomethyl group (-CH₂Br) attached to a chlorobenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Azido-3-chlorobenzyl bromide typically involves the azidation of 3-chlorobenzyl bromide. One common method is the nucleophilic substitution reaction where sodium azide (NaN₃) is used as the azide source. The reaction is carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes ensuring the availability of high-purity starting materials, optimizing reaction conditions for maximum yield, and implementing safety measures due to the potentially explosive nature of azides.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN₃) in DMSO or CH₃CN.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.

Major Products:

    Nucleophilic Substitution: Formation of various substituted azides.

    Reduction: Formation of primary amines.

    Oxidation: Formation of benzoic acid derivatives.

Mechanism of Action

The mechanism of action of 4-Azido-3-chlorobenzyl bromide primarily involves its reactivity as an azido compound. The azido group is highly nucleophilic and can participate in various substitution reactions. In biological systems, the azido group can be used for bioorthogonal labeling, where it selectively reacts with specific functional groups without interfering with other biological processes .

Comparison with Similar Compounds

  • 3-Azido-4-chlorobenzyl bromide
  • 4-Azido-2-chlorobenzyl bromide
  • 4-Azido-3-bromobenzyl chloride

Comparison: 4-Azido-3-chlorobenzyl bromide is unique due to the specific positioning of the azido and bromomethyl groups on the chlorobenzene ring. This positioning can influence the reactivity and selectivity of the compound in various chemical reactions. Compared to its isomers, this compound may exhibit different reactivity patterns and applications due to steric and electronic effects .

Properties

IUPAC Name

1-azido-4-(bromomethyl)-2-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClN3/c8-4-5-1-2-7(11-12-10)6(9)3-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWLVILKXNKDWCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CBr)Cl)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50467306
Record name 4-AZIDO-3-CHLOROBENZYL BROMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50467306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193887-70-6
Record name 4-AZIDO-3-CHLOROBENZYL BROMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50467306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Azido-3-chlorotoluene (17.14 g, 0.1 mol) was dissolved in dry benzene (80 ml) and thereto were added N-bromosuccinimide (19.6 g, 0.11 mol) and AIBN (1.64 g, 0.01 mol). The resulting mixture was refluxed in the shade in a nitrogen stream for 10 hr. Water (100 ml) was added and the mixture was filtrated. The aqueous layer of the filtrate was taken and extracted with ether. The organic layers were combined, washed with brine and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure and the obtained brown oil was purified by silica gel column chromatography (eluent; hexane) to give the title compound (14.2 g, yield 58%). m.p.: 75-77° C.
Quantity
17.14 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
19.6 g
Type
reactant
Reaction Step Two
Name
Quantity
1.64 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
58%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Azido-3-chlorobenzyl bromide
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4-Azido-3-chlorobenzyl bromide
Reactant of Route 4
4-Azido-3-chlorobenzyl bromide
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Reactant of Route 6
4-Azido-3-chlorobenzyl bromide

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